COPPER II DIMETHYLAMINOETHOXIDE
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;2-(dimethylamino)ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10NO.Cu/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKBHGVYLLUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[O-].CN(C)CC[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20CuN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578421 | |
| Record name | Copper(2+) bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41119-18-0 | |
| Record name | Copper(2+) bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design
Established Synthetic Pathways for Copper(II) Dimethylaminoethoxide
The primary synthetic route for copper(II) dimethylaminoethoxide, often formulated as Cu(dmae)₂, involves an alcohol exchange reaction. This method is favored for its straightforwardness and relatively high yield. The synthesis typically starts from a readily available copper(II) alkoxide, such as copper(II) methoxide (B1231860), which is then reacted with 2-(dimethylamino)ethanol.
The general reaction is as follows: Cu(OCH₃)₂ + 2 HOCH₂CH₂N(CH₃)₂ → Cu(OCH₂CH₂N(CH₃)₂)₂ + 2 CH₃OH
This reaction is usually carried out in an organic solvent. The product, copper(II) dimethylaminoethoxide, is a copper(II) complex where the central copper atom is coordinated by two bidentate dimethylaminoethoxide ligands.
Synthetic Approaches to Analogous Copper(II) Aminoalkoxide Complexes
A variety of analogous copper(II) aminoalkoxide complexes have been synthesized to tune the physical and chemical properties of the precursor. These syntheses generally follow similar pathways to that of Cu(dmae)₂, primarily involving reactions between a copper salt or alkoxide and a functionalized aminoalcohol.
Common synthetic strategies include:
Alcohol Exchange: As described for Cu(dmae)₂, this is a widely used method where a copper alkoxide is reacted with a different aminoalcohol. For instance, novel bis(aminoalkoxide) Cu(II) complexes have been synthesized from the alcohol exchange reaction of Cu(II) methoxide with the corresponding aminoalcohols. bohrium.com
Metathesis Reactions: These reactions involve starting with a copper halide or other copper salt and reacting it with a salt of the aminoalkoxide ligand (e.g., a lithium or sodium salt).
Direct Reaction with Copper Halides: In some cases, the aminoalcohol can react directly with a copper(II) halide, such as copper(II) chloride, in the presence of a base to neutralize the liberated HCl. nih.gov
These methods have been used to create a range of complexes with varied ligand structures, as detailed in the table below.
Interactive Table: Synthesis of Analogous Copper(II) Aminoalkoxide Complexes
| Complex Formula | Common Name/Abbreviation | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|---|
Cu(OCMe₂CH₂NMe₂)₂ |
- | Alcohol Exchange | Cu(OMe)₂, HOCMe₂CH₂NMe₂ |
bohrium.comresearchgate.net |
Cu(OCMe₂CH₂NEt₂)₂ |
- | Alcohol Exchange | Cu(OMe)₂, HOCMe₂CH₂NEt₂ |
bohrium.comresearchgate.net |
[Cu(L)(Cl)(H₂O)] |
- | Direct Reaction | CuCl₂, Ligand (HL) |
nih.gov |
Cu[OC(CF₃)₂CH₂NHBuⁱ]₂ |
- | Not specified | Not specified | rsc.orgresearchgate.net |
Cu[OCMe(CF₃)CH₂NMe₂]₂ |
- | Not specified | Not specified | rsc.orgresearchgate.net |
Bis(dimethylamino-2-propoxy)copper |
Cu(dmap)₂ |
Not specified | Not specified | researchgate.netereztech.com |
Ligand Variation Strategies and their Influence on Precursor Characteristics
Modifying the structure of the aminoalkoxide ligand is a key strategy for tailoring the properties of copper(II) precursors for specific deposition applications. Variations can influence volatility, thermal stability, decomposition temperature, and even the mechanism of film growth.
Fluorination: The introduction of fluorine atoms into the ligand backbone is a common technique used to increase the volatility of metal precursors. scholaris.ca For example, fluorinated complexes like Cu[OC(CF₃)R¹CH₂NHR²]₂ have been synthesized and studied. rsc.orgresearchgate.net The high electronegativity of fluorine atoms can reduce intermolecular interactions, leading to lower melting points and higher vapor pressures at lower temperatures. This allows for lower deposition temperatures in CVD and ALD processes. scholaris.ca
Alkyl Group Substitution: The nature of the alkyl groups on the nitrogen atom and the alkoxide backbone also plays a crucial role.
Steric Hindrance: Increasing the steric bulk of the alkyl groups can influence the coordination geometry around the copper center and affect the complex's stability and volatility.
Amine Type: The type of amine group (primary, secondary, or tertiary) can alter the thermal decomposition pathway. Complexes with secondary amino groups, such as Cu[OC(CF₃)₂CH₂NHBuⁱ]₂, have been shown to deposit pure copper metal under an inert atmosphere. rsc.orgresearchgate.net In contrast, analogous complexes with tertiary amine groups, like Cu[OCMe(CF₃)CH₂NMe₂]₂, may require a reductive carrier gas such as H₂ to achieve clean metal deposition at lower temperatures. rsc.orgresearchgate.net This is because the N-H bonds in secondary amines can participate in decomposition pathways that facilitate the reduction of Cu(II) to Cu(0).
Coordination Geometry: Ligand design can also alter the coordination geometry of the copper center. While many complexes exhibit a square-planar geometry, some ligands can induce a distorted square-pyramidal or even an octahedral geometry through intramolecular or intermolecular coordination. rsc.orgresearchgate.net For instance, a single-crystal X-ray diffraction study on Cu[OC(CF₃)₂CH₂NHCH₂CH₂OMe]₂ revealed a square-pyramidal geometry where a methoxy (B1213986) group from one ligand forms an intramolecular dative bond to the copper atom. rsc.orgresearchgate.net
Interactive Table: Effect of Ligand Variation on Precursor Properties
| Ligand Modification | Example Complex | Effect on Property | Mechanism/Reason | Reference |
|---|---|---|---|---|
| Fluorination | Cu[OC(CF₃)₂CH₂NHBuⁱ]₂ |
Increased volatility | Reduced intermolecular forces due to electronegative fluorine atoms | rsc.orgresearchgate.netscholaris.ca |
| Amine Type (Secondary) | Cu[OC(CF₃)₂CH₂NHBuⁱ]₂ |
Enables metal deposition under inert gas | N-H bond facilitates self-reduction pathway | rsc.orgresearchgate.net |
| Amine Type (Tertiary) | Cu[OCMe(CF₃)CH₂NMe₂]₂ |
Requires reducing gas (H₂) for clean deposition | Lacks N-H bond for facile self-reduction | rsc.orgresearchgate.net |
| Additional Donor Site | Cu[OC(CF₃)₂CH₂NHCH₂CH₂OMe]₂ |
Alters coordination to square-pyramidal/octahedral | Intramolecular dative bonding from the ether oxygen | rsc.orgresearchgate.net |
Purification and Handling Considerations for Precursor Purity
The purity of the copper(II) aminoalkoxide precursor is critical for obtaining high-quality thin films. Impurities can lead to contamination of the deposited material, adversely affecting its electrical and structural properties.
Purification:
Sublimation: Due to their enhanced volatility, many copper(II) aminoalkoxide complexes are amenable to purification by vacuum sublimation. bohrium.com This technique is highly effective at separating the volatile complex from non-volatile impurities.
Recrystallization: Recrystallization from an appropriate organic solvent can also be used, provided a suitable solvent system that does not react with the complex is identified.
Handling: Copper(II) aminoalkoxide complexes are typically highly sensitive to air and moisture. bohrium.comereztech.com Exposure to the atmosphere can lead to hydrolysis and decomposition of the precursor. Therefore, strict air-free handling techniques are mandatory.
Inert Atmosphere: All manipulations, including synthesis, purification, and storage, should be carried out under a dry, inert atmosphere, such as nitrogen or argon, using either a glovebox or Schlenk line techniques. mcmaster.cawashington.edu
Solvent Purity: Solvents used in synthesis and purification must be rigorously dried and deoxygenated prior to use. researchgate.net
Storage: The purified complexes should be stored in tightly sealed containers within a glovebox or desiccator to prevent degradation over time. ereztech.comwashington.edu
By carefully controlling the synthesis, ligand design, and handling procedures, high-purity copper(II) aminoalkoxide precursors can be reliably prepared for advanced material applications.
Coordination Chemistry and Molecular Architecture
Crystallographic Analysis of Copper(II) Dimethylaminoethoxide Molecular Structure
Detailed crystallographic data for the discrete monomeric complex of Copper(II) dimethylaminoethoxide is not extensively reported in publicly accessible literature. However, structural information can be inferred from related copper(II) aminoalkoxide complexes and from the analysis of more complex structures incorporating the dimethylaminoethanolato ligand.
Research on similar bis(aminoalkoxide) Cu(II) complexes suggests that these compounds typically adopt a square planar geometry around the central copper(II) ion. For instance, a single-crystal X-ray diffraction study of a related Cu(II) complex with a dimethylamino group revealed a square planar structure. nih.gov This geometry is a common coordination mode for d⁹ metal ions like copper(II) due to the Jahn-Teller effect.
While a complete set of bond lengths and angles for the specific title compound is not available, representative data for similar copper(II) complexes with aminoalcohol ligands are presented in the table below to provide an approximation of the expected molecular parameters. For example, in a dinuclear copper(II) complex with a related Schiff base ligand derived from a dimethylamino-containing precursor, the Cu-O and Cu-N bond lengths are within the typical ranges for such coordination. nih.gov
| Parameter | Expected Range/Value | Reference Compound | Citation |
| Coordination Geometry | Square Planar | Related Cu(II) aminoalkoxide | nih.gov |
| Cu-O Bond Length (Å) | 1.90 - 2.00 | Dinuclear Cu(II) Schiff base complex | nih.gov |
| Cu-N Bond Length (Å) | 2.00 - 2.10 | Dinuclear Cu(II) Schiff base complex | nih.gov |
| O-Cu-N Bite Angle (°) | ~85 - 90 | General Cu(II) chelates |
Note: The data in this table are illustrative and based on related copper(II) complexes due to the lack of specific crystallographic data for Copper(II) Dimethylaminoethoxide.
Solution-Phase Coordination Behavior Studies
The behavior of Copper(II) dimethylaminoethoxide in solution is critical for understanding its reactivity and for its application in solution-based deposition techniques. Studies on copper(II) complexes with various ligands, including amino acids and other aminoalcohols, provide a framework for understanding the potential solution-phase dynamics of the title compound.
In solution, discrete monomeric copper(II) complexes can exist in equilibrium with other species. The stability of the complex in a given solvent depends on the coordinating ability of the solvent molecules. In non-coordinating solvents, the square planar geometry is likely to be maintained. However, in coordinating solvents, solvent molecules may occupy the axial positions of the copper(II) ion, leading to a distorted octahedral or square pyramidal geometry.
Electronic Structure Investigations of the Copper(II) Center
The electronic structure of the copper(II) center in Copper(II) dimethylaminoethoxide is fundamental to its chemical and physical properties, including its color and magnetic behavior. The d⁹ electronic configuration of the Cu(II) ion in a square planar ligand field results in a single unpaired electron, making the complex paramagnetic.
The electronic absorption spectrum (UV-Vis) of copper(II) complexes is characterized by d-d transitions, which occur in the visible region of the spectrum and are responsible for the color of the compounds. For a square planar Cu(II) complex, multiple d-d transitions are possible, although they often overlap to produce a single broad absorption band. The position and intensity of this band are sensitive to the nature of the ligands and the coordination geometry. For instance, a related compound, bis(dimethylamino-2-propoxy)copper(II), is described as appearing as dark purple crystals, suggesting significant absorption in the yellow-green region of the visible spectrum. ereztech.com
Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the electronic structure, including the distribution of the unpaired electron in the highest occupied molecular orbital (HOMO). For a typical square planar Cu(II) complex, the HOMO is primarily composed of the copper d(x²-y²) orbital with contributions from the ligand orbitals.
Influence of Ancillary Ligands on Overall Complex Stability and Geometry
While the primary focus of this article is on the homoleptic complex, bis[2-(dimethylamino)ethanolato]copper(II), the introduction of ancillary (or auxiliary) ligands can significantly impact the stability, geometry, and reactivity of the resulting mixed-ligand copper(II) complexes.
The stability of a copper(II) complex can be enhanced or diminished by the addition of ancillary ligands. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key principle. If an ancillary ligand can form a more stable chelate ring with the copper(II) ion than the dimethylaminoethoxide ligand, a ligand substitution reaction may occur.
The geometry around the copper(II) center can also be altered by the steric and electronic properties of the ancillary ligands. Bulky ancillary ligands can force a distortion from the preferred square planar geometry towards a tetrahedral or other less common coordination geometries. The electronic properties of the ancillary ligand, such as its ability to donate or withdraw electron density, can also influence the bond lengths and angles within the coordination sphere.
For example, the reaction of a copper(II) salt with a tridentate Schiff base ligand and a bidentate ancillary ligand resulted in a five-coordinate, square-pyramidal geometry. nih.gov This demonstrates how the coordination number and geometry can be readily tuned by the choice of ligands. The stability of such mixed-ligand complexes is also influenced by the compatibility of the different ligands within the same coordination sphere.
Mechanistic Investigations of Thermal Decomposition
Gas-Phase Decomposition Pathways
In the gas phase, the decomposition of Copper(II) dimethylaminoethoxide proceeds through several key reaction mechanisms. These pathways are interdependent and their prevalence is significantly influenced by the deposition temperature.
A primary step in the thermal decomposition is the beta-hydrogen elimination from one of the dimethylaminoethoxide ligands. This reaction involves the transfer of a hydrogen atom from the carbon atom beta to the oxygen atom to the copper center. This process leads to the oxidation of the ligand. researchgate.net The thermal dehydrogenation of the aminoalkoxide at a copper surface is a critical part of the decomposition. sigmaaldrich.com This mechanism is a key component of the pathway that produces pure copper films at temperatures around 200°C. acs.org
The table below summarizes the primary products identified from the decomposition of Copper(II) dimethylaminoethoxide at an optimal temperature of 200°C, as identified by Fourier transform infrared spectroscopy (FTIR) and mass spectroscopy. acs.org
| Product | Chemical Formula | Role in Decomposition |
| Copper Metal | Cu | Desired final product |
| (Dimethylamino)ethanal | C4H9NO | Product of β-hydride elimination |
| (Dimethylamino)ethanol | C4H11NO | Product of reductive elimination |
As the deposition temperature increases, alternative reaction pathways begin to compete with the whole-ligand elimination mechanisms. At temperatures around 250°C, ligand fragmentation reactions become significant. acs.org Instead of the entire ligand being eliminated cleanly as (dimethylamino)ethanal or (dimethylamino)ethanol, the ligand itself breaks apart. This fragmentation leads to the incorporation of carbon and oxygen into the growing copper film, resulting in significant contamination and degrading the quality of the deposited metal. acs.orgresearchgate.net
Surface-Mediated Decomposition Phenomena
The surface of the substrate plays a pivotal and active role in the decomposition of the Copper(II) dimethylaminoethoxide precursor. The interaction between the precursor and the substrate surface is fundamental to initiating and directing the decomposition pathways.
The initial step in surface-mediated decomposition is the adsorption of the precursor onto the substrate. A proposed model for the chemisorption of copper(II) precursors involves a comproportionation reaction. researchgate.net In this model, the gaseous Copper(II) dimethylaminoethoxide, represented generally as CuX₂, interacts with the growing copper surface (-Cu). This interaction results in a ligand shift, where one ligand transfers to the copper surface, and the chemisorbed species retains the second ligand. researchgate.net
The reaction can be represented as: -Cu + CuX₂(g) → 2 -CuX
This surface adsorption mechanism appears to be a common feature for various copper(II) precursors. researchgate.net This initial chemisorption step is crucial as it positions the precursor on the surface for the subsequent decomposition reactions.
Ligand Exchange Reactions at the Interface
During the chemical vapor deposition process, the interaction between the precursor molecule and the growing film surface is critical. For copper(II) precursors like Copper (II) dimethylaminoethoxide, this interaction often involves ligand exchange reactions at the substrate interface.
A key proposed mechanism for the initial chemisorption of a Cu(II) precursor onto a growing copper surface is comproportionation researchgate.netsci-hub.seresearchgate.net. In this process, the incoming gaseous precursor, Cu(dmae)₂, reacts with a copper atom at the surface. This can be represented by the general formalism:
Cu²⁺X₂(g) + -Cu⁰ → 2 -Cu⁺X
In this model, the surface itself participates in the reaction. One of the dimethylaminoethoxide (dmae) ligands from the precursor molecule shifts and bonds to a copper atom on the surface, while the other ligand remains attached to the copper center of the original precursor molecule, which is now also adsorbed onto the surface as a ligand-supported adatom researchgate.netsci-hub.se. This process is a form of ligand exchange where the growing copper film acts as a reactant, effectively transferring a ligand to the surface and reducing the precursor's copper center. This initial surface reaction is a crucial step that precedes the thermal decomposition pathways leading to film growth.
While the primary byproducts of the subsequent decomposition are dimethylaminoethanol and dimethylaminoethanal, the initial interaction is dominated by this interfacial ligand exchange, which prepares the precursor for the subsequent elimination reactions that deposit the copper metal vt.edu.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations of Precursor Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Copper(II) dimethylaminoethoxide, DFT calculations provide insights into its chemical behavior, which is crucial for its application as a CVD/ALD precursor.
While specific DFT studies exclusively on Copper(II) dimethylaminoethoxide are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous copper(II) alkoxide and aminoalkoxide complexes. DFT calculations on similar copper complexes reveal that the reactivity is largely governed by the electronic environment of the copper center and the nature of the ligands. psu.eduresearchgate.net
For a precursor like Copper(II) dimethylaminoethoxide, DFT can be used to calculate several key parameters that correlate with its reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's ability to donate or accept electrons. In related copper(II) complexes, the HOMO is often localized on the ligands, while the LUMO has significant metal character. This distribution influences the precursor's interaction with substrates and co-reactants.
Charge Distribution: The partial charges on the atoms, particularly the copper, oxygen, and nitrogen atoms, indicate the polarity of the bonds and potential sites for nucleophilic or electrophilic attack. This is vital for predicting how the precursor will interact with a surface during deposition.
Bond Dissociation Energies (BDEs): DFT can predict the energy required to break specific bonds within the precursor molecule. The Cu-O bond is of particular interest, as its cleavage is a key step in the deposition of copper metal.
In a broader context, DFT studies on various copper(II) complexes have been instrumental in understanding their electronic properties and predicting their behavior in catalytic processes, which share fundamental principles with CVD/ALD reactions. sibran.runih.govniscpr.res.in
Molecular Dynamics Simulations of Gas-Phase and Surface Interactions
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by DFT. For Copper(II) dimethylaminoethoxide, MD simulations are essential for understanding its transport in the gas phase and its initial interactions with a substrate surface.
Gas-Phase Dynamics: In the gas phase, MD simulations can model the conformational flexibility of the Copper(II) dimethylaminoethoxide molecule. The dimethylaminoethyl groups can rotate and flex, and these motions can influence the molecule's transport properties and how it approaches a surface. Understanding these dynamics is important for controlling the delivery of the precursor to the reaction zone in a CVD or ALD reactor. While direct MD simulation data for this specific compound is scarce, studies on other organometallic precursors show that such simulations can predict diffusion coefficients and gas-phase collision cross-sections. researchgate.netnih.gov
Surface Interactions: The initial adsorption of the precursor on the substrate is a critical step in film growth. MD simulations can model the physisorption and chemisorption processes of Copper(II) dimethylaminoethoxide on a copper surface. These simulations can reveal:
Adsorption Geometries: The preferred orientation of the molecule on the surface.
Adsorption Energies: The strength of the interaction between the precursor and the substrate.
Surface Diffusion: How the molecule moves across the surface after adsorption.
For related systems, such as other copper precursors on copper surfaces, MD simulations have shown that the initial interaction is often governed by van der Waals forces, followed by the formation of chemical bonds between the precursor and the surface atoms. researchgate.netmdpi.com These interactions can lead to the dissociation of the precursor and the initiation of film growth.
| Simulation Type | Key Insights for Cu(OCH₂CH₂N(CH₃)₂)₂ | Related Research Findings |
| Gas-Phase MD | Conformational flexibility, diffusion behavior. | Simulations on other organometallics predict transport properties. researchgate.netnih.gov |
| Surface MD | Adsorption geometry, adsorption energy, surface diffusion. | Studies on similar precursors show initial physisorption followed by chemisorption. researchgate.netmdpi.com |
Computational Modeling of Decomposition Reaction Energy Landscapes
Understanding the thermal decomposition mechanism of Copper(II) dimethylaminoethoxide is fundamental to controlling the deposition of high-purity copper films. Computational modeling, particularly using DFT, can map out the potential energy surface of the decomposition reactions, identifying the most likely pathways and the associated energy barriers.
For copper aminoalkoxide precursors, a common decomposition pathway involves a β-hydride elimination mechanism. In the case of Copper(II) dimethylaminoethoxide, this would involve the transfer of a hydrogen atom from the ethyl group to the copper center, leading to the cleavage of the Cu-O bond and the formation of a copper hydride species. This intermediate can then undergo reductive elimination to deposit copper metal and release volatile byproducts.
A proposed decomposition pathway for a related precursor, [Cu(dmae)(OCOCH₃)(H₂O)]₂, which references the decomposition of [Cu(dmae)₂], suggests a mechanism involving β-hydrogen abstraction and subsequent reductive elimination to form copper metal. Studies on other copper(II) complexes also support decomposition pathways that lead to the formation of copper metal or copper oxides, depending on the reaction conditions and the presence of co-reactants. researchgate.net
The energy landscape for these reactions can be complex, with multiple possible intermediates and transition states. Computational modeling helps to navigate this landscape and identify the kinetically most favorable pathways.
| Decomposition Step | Description | Key Intermediates |
| Adsorption | Precursor molecule adsorbs onto the substrate surface. | Surface-adsorbed Cu(dmae)₂ |
| β-Hydride Elimination | Transfer of a hydrogen atom from the ligand to the copper center. | Copper hydride species |
| Reductive Elimination | Formation of Cu-Cu bonds and release of volatile byproducts. | Copper metal, amino-alcohols, aldehydes |
Prediction of Precursor Volatility and Transport Properties
The volatility of a CVD/ALD precursor is a critical property that determines its suitability for vapor-phase deposition processes. A precursor must be sufficiently volatile to be transported into the reactor at a reasonable temperature without decomposing prematurely. Computational methods can be used to predict the volatility of compounds like Copper(II) dimethylaminoethoxide.
Volatility is related to the strength of intermolecular forces. For non-polar molecules, this is primarily determined by London dispersion forces, which are related to the molecule's size and polarizability. For polar molecules, dipole-dipole interactions and hydrogen bonding also play a significant role.
While direct computational prediction of the vapor pressure of Copper(II) dimethylaminoethoxide is challenging, trends in volatility can be predicted by comparing calculated properties with those of known compounds. For example, a study on fluorinated copper(II) aminoalkoxide complexes showed that fluorination generally increases volatility. This is attributed to the weaker intermolecular interactions of the fluorinated compounds.
Theoretical approaches to predicting volatility often involve calculating properties such as:
Molecular Weight: Heavier molecules tend to be less volatile.
Polarizability: A measure of how easily the electron cloud of a molecule can be distorted, which influences the strength of dispersion forces.
By comparing these calculated properties for Copper(II) dimethylaminoethoxide with those of other precursors with known volatilities, it is possible to estimate its relative volatility and suitability for deposition applications.
| Precursor Property | Influence on Volatility |
| Molecular Weight | Higher molecular weight generally leads to lower volatility. |
| Intermolecular Forces | Stronger intermolecular forces (e.g., hydrogen bonding, strong dipole-dipole interactions) decrease volatility. |
| Fluorination | Fluorination of ligands often increases volatility by reducing intermolecular interactions. |
Advanced Characterization Techniques for Deposition Processes and Materials
In-Situ Spectroscopic Monitoring of Gas-Phase Reactions
Real-time monitoring of the gas phase within a chemical vapor deposition (CVD) reactor is crucial for understanding the decomposition pathways of the Copper(II) dimethylaminoethoxide precursor before it reaches the substrate. This knowledge allows for the optimization of process parameters to control film composition and purity.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to identify gaseous molecules by their characteristic absorption of infrared radiation, which corresponds to specific vibrational modes of their chemical bonds. In the context of a CVD process using Copper(II) dimethylaminoethoxide, in-situ FTIR can monitor the concentration of the precursor and detect the formation of volatile byproducts from its thermal decomposition.
Studies on the thermal behavior of related copper precursors containing the N,N-dimethylaminoethanol (dmaeH) ligand provide insight into the expected decomposition patterns. For instance, analysis of the evolved gases from the thermal decomposition of a dimeric copper(II) complex, [Cu(dmae)(OCOCH3)(H2O)]2, reveals the breakdown of the dmae ligand. researchgate.net The gaseous products identified suggest that the ligand fragments into smaller volatile molecules. Key vibrational frequencies observed in the gas phase can be attributed to the stretching and bending modes of C-H, C-O, C-N, and N-H bonds present in the precursor and its decomposition products. By tracking the intensity of these absorption bands as a function of temperature and time, the stability of the Copper(II) dimethylaminoethoxide precursor and the reaction kinetics can be elucidated.
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a CVD reactor, it can analyze the composition of the effluent gas stream in real time. This provides a detailed fingerprint of the precursor, its fragments, and any reaction byproducts, offering critical insights into the decomposition mechanism.
For a CVD process involving Copper(II) dimethylaminoethoxide, MS analysis of the reactor effluent would be expected to identify ions corresponding to the intact precursor molecule under soft ionization conditions. Under typical thermal decomposition conditions, the mass spectrum would show peaks corresponding to the fragmentation of the precursor. While specific experimental data for Copper(II) dimethylaminoethoxide is not widely available, a hypothetical fragmentation pattern can be proposed based on its structure. This would likely include the loss of methyl groups, cleavage of the copper-oxygen bond, and fragmentation of the dimethylaminoethyl ligand itself. Identifying these species helps to build a comprehensive model of the gas-phase chemistry, which is essential for minimizing the incorporation of impurities like carbon and oxygen into the growing film. The technique is sensitive enough to detect trace-level species that could impact film quality. nih.gov
Surface-Sensitive Analytical Probes
The analysis of the film surface and the interactions of the precursor with the substrate are critical for controlling the nucleation and growth of high-quality copper films. Surface-sensitive techniques provide detailed information on elemental composition, chemical states, and adsorption/desorption phenomena.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental composition and, crucially, chemical state information. When a material is irradiated with X-rays, it emits photoelectrons whose kinetic energies are characteristic of the element and its electronic environment.
For a copper film deposited using Copper(II) dimethylaminoethoxide, XPS is essential for verifying the purity of the film and determining the oxidation state of the copper. The analysis focuses on the Cu 2p core level spectrum. The binding energies of the Cu 2p3/2 and Cu 2p1/2 peaks can distinguish between metallic copper (Cu(0)), Cu(I), and Cu(II). researchgate.net Metallic copper and Cu(I) species have very similar Cu 2p3/2 binding energies around 932-933 eV, making them difficult to distinguish by this peak alone. rsc.org However, Cu(II) species exhibit a higher binding energy (~933.5-936.6 eV) and are clearly identified by the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV). researchgate.netresearchgate.net The absence of these satellites is a strong indicator of the successful reduction of the Cu(II) precursor to metallic Cu(0) or Cu(I) on the surface. researchgate.net Further differentiation between Cu(0) and Cu(I) can be achieved by analyzing the kinetic energy of the Cu LMM Auger peak, which is also accessible in an XPS experiment. researchgate.net
Table 1: Typical XPS Binding Energies for Copper Oxidation States
| Chemical State | Cu 2p3/2 Binding Energy (eV) | Key Features |
|---|---|---|
| Cu(0) - Metal | ~932.7 - 933.0 | No shake-up satellites. researchgate.netrsc.org |
| Cu(I) - e.g., Cu₂O | ~932.5 - 933.0 | Very weak or no shake-up satellites. researchgate.net |
Auger Electron Spectroscopy (AES) is another surface-sensitive technique used to determine the elemental composition of a sample's surface. An electron beam stimulates the emission of Auger electrons, whose kinetic energies are characteristic of the elements present. AES is particularly useful for identifying light element impurities and can be combined with ion sputtering to create depth profiles, revealing the composition as a function of depth into the film.
In the analysis of copper films grown from Copper(II) dimethylaminoethoxide, AES is primarily used to detect surface contamination and to assess the bulk purity via depth profiling. The presence of carbon and oxygen, potential impurities from the dimethylaminoethoxide ligand, can be readily monitored. The primary Auger transition for copper is the Cu LMM peak. The kinetic energy and the shape of this peak can provide chemical state information, complementing XPS data. For example, the kinetic energy of the Cu LMM peak for metallic copper is distinct from that of its oxides. A depth profile showing a high concentration of copper with minimal carbon and oxygen signals throughout the film's thickness would indicate a clean and efficient deposition process.
Table 2: Characteristic Kinetic Energies for the Copper LMM Auger Transition
| Chemical State | Cu LMM Kinetic Energy (eV) |
|---|---|
| Cu(0) - Metal | ~918.6 - 919.0 |
| Cu(I) - Cu₂O | ~916.5 - 917.3 |
| Cu(II) - CuO | ~917.5 - 918.0 |
Note: Values are approximate and can vary slightly based on instrument calibration and sample matrix.
Temperature-Programmed Desorption (TPD) is a technique used to study the interaction of molecules with a surface. A substrate is first dosed with the precursor molecule at a low temperature, and then the temperature is ramped up linearly. A mass spectrometer monitors the species that desorb from the surface as a function of temperature. The resulting TPD spectrum provides valuable information about the strength of the surface-adsorbate bond (from the desorption temperature) and the nature of surface reactions (from the identity of the desorbed species).
When studying the deposition of copper from Copper(II) dimethylaminoethoxide, TPD experiments can reveal how the precursor adsorbs onto the substrate (e.g., silicon dioxide) and what surface-mediated reactions occur. For example, the precursor might adsorb intact at low temperatures and then decompose on the surface as the temperature is increased. TPD would show desorption peaks corresponding to the decomposition products of the dimethylaminoethoxide ligand. Studies have suggested the possibility of desorption of copper-containing species from chemisorbed layers of copper dimethylaminoethoxide. By identifying the desorbed fragments and their desorption temperatures, one can determine the surface reaction pathway, identify the rate-limiting steps in the deposition process, and understand how the substrate material influences the film growth mechanism.
Table 3: Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Copper(II) dimethylaminoethoxide | Cu(OC₂H₄N(CH₃)₂)₂ |
| N,N-dimethylaminoethanol | C₄H₁₁NO |
| Copper(II) acetate (B1210297) monohydrate | Cu(OCOCH₃)₂·H₂O |
| Water | H₂O |
| Carbon | C |
| Oxygen | O₂ |
| Copper | Cu |
| Copper(I) Oxide | Cu₂O |
| Copper(II) Oxide | CuO |
Characterization of Deposited Thin Film Morphology and Structure
The physical and structural characteristics of deposited thin films are paramount to their performance. Techniques such as X-ray Diffraction (XRD), X-ray Reflectivity (XRR), Atomic Force Microscopy (AFM), and Field Emission Scanning Electron Microscopy (FESEM) provide invaluable insights into these properties.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. By bombarding a sample with X-rays and measuring the diffraction patterns, one can identify the crystalline phases present, determine the degree of crystallinity, and measure crystallite size and strain.
In the context of thin films grown from Copper(II) dimethyaminoethoxide, XRD is instrumental in identifying the resulting copper oxide phases, primarily tenorite (CuO) and cuprite (B1143424) (Cu₂O). The deposition conditions and any post-deposition annealing significantly influence the final crystalline phase and orientation. For instance, XRD patterns of as-deposited and annealed copper oxide thin films reveal that while all samples may exhibit a polycrystalline structure, the intensity of diffraction peaks corresponding to specific crystallographic planes can be enhanced with thermal treatment. This indicates an improvement in crystallinity.
| Parameter | Observation | Interpretation |
| Crystalline Phase | Presence of diffraction peaks corresponding to tenorite (CuO) and/or cuprite (Cu₂O) phases. | Identification of the specific copper oxide stoichiometry. |
| Crystallinity | Increased intensity and reduced width of diffraction peaks with annealing. | Enhancement of crystalline quality and increase in grain size. |
| Preferential Orientation | Dominance of a particular diffraction peak (e.g., (111) for Cu₂O). | Indicates a preferred growth direction of the crystallites in the film. |
This table summarizes typical XRD findings for copper oxide thin films.
X-ray Reflectivity (XRR) for Film Thickness and Density
X-ray Reflectivity (XRR) is a surface-sensitive analytical technique used to characterize thin films, providing precise measurements of film thickness, density, and surface/interface roughness. By measuring the reflection of X-rays at grazing incidence angles, an interference pattern is generated, from which these parameters can be extracted through model fitting.
For copper and copper oxide thin films deposited via techniques like Atomic Layer Deposition (ALD) using Copper(II) dimethyaminoethoxide, XRR is a vital tool for process control and quality assurance. It allows for the determination of the growth rate per cycle with high accuracy. For example, a 25 nm thick copper film on a silicon substrate can be analyzed to determine not only its exact thickness but also its density, which can be compared to the bulk value to assess film quality. nih.gov
| Parameter | Example Value | Significance |
| Film Thickness | 24.14 nm | Precise determination of the deposited layer's thickness. |
| Surface Roughness | 2.75 nm | Quantification of the film's surface smoothness. |
| Film Density | 6.0 g/cm³ | Provides insight into the packing and purity of the film. |
This interactive table provides example XRR data for a thin copper film. nih.gov
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. By scanning a sharp tip over the surface, AFM can measure features with nanometer-scale resolution, making it ideal for characterizing the surface roughness and grain structure of thin films.
The surface morphology of copper oxide thin films is highly dependent on the deposition parameters. AFM imaging reveals that factors such as deposition temperature and post-deposition annealing can significantly alter the grain size and surface roughness. ceric-eric.eu For instance, the root mean square (RMS) surface roughness of undoped Cu₂O thin films can be as low as 2 nm, indicating a very smooth surface. irb.hr Doping or annealing can lead to an increase in surface roughness due to the formation of larger, more irregularly shaped grains. ceric-eric.euirb.hr
| Deposition/Annealing Condition | RMS Roughness (nm) | Observation |
| As-deposited (room temperature) | 2.70 | Relatively smooth surface with small grains. |
| Annealed at 100°C | 3.05 | Slight increase in roughness and grain size. |
| Annealed at 200°C | 4.80 | Noticeable increase in grain size and roughness. |
| Annealed at 300°C | 5.70 | Further coarsening of grains and increased roughness. |
This interactive table shows the effect of annealing temperature on the surface roughness of copper oxide thin films as measured by AFM. ceric-eric.eu
Field Emission Scanning Electron Microscopy (FESEM) for Film Microstructure
Field Emission Scanning Electron Microscopy (FESEM) is a type of electron microscopy that provides high-resolution images of a sample's surface. By using a field-emission gun as the electron source, FESEM offers superior spatial resolution compared to conventional SEM, enabling detailed visualization of the film's microstructure, including grain size, shape, and distribution.
FESEM analysis of copper oxide thin films reveals how deposition temperature influences the surface morphology. Films deposited at lower temperatures may consist of smaller, less defined grains, while higher deposition temperatures can promote the growth of larger, more distinct and densely packed grains. osti.gov This microstructural evolution has a direct impact on the film's properties. For instance, FESEM images can show the transition from a less dense to a more compact and regular surface morphology as the deposition temperature is increased. osti.gov
| Deposition Temperature | Microstructural Features |
| 450°C | Smaller, somewhat irregular grains. |
| 500°C | More defined, larger grains with better packing. |
| 550°C | Dense and regular surface morphology with well-defined grains. |
This table summarizes FESEM observations of copper oxide thin films deposited at different temperatures. osti.gov
Film Compositional Analysis and Depth Profiling
Determining the elemental composition and its distribution throughout the depth of a thin film is critical for understanding its chemical nature and identifying any impurities or interfacial layers.
Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA)
Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) is a powerful ion beam analysis technique for quantitative compositional depth profiling of thin films. It is particularly advantageous as it can simultaneously detect all elements, including light elements like hydrogen, which are often difficult to quantify with other methods. ceric-eric.euirb.hr An energetic heavy ion beam is directed at the sample, causing atoms from the film to be recoiled forward. By measuring the time-of-flight and energy of these recoiled atoms, their mass and initial depth can be determined.
For Cu₂O films deposited via ALD, ToF-ERDA can provide a complete compositional breakdown. For example, a study on a Cu₂O film revealed a Cu/O ratio of 1.96, which is very close to the stoichiometric value of 2.0. acs.org The analysis also quantified minor amounts of hydrogen and carbon impurities, with depth profiling showing that hydrogen was primarily concentrated at the surface, likely due to post-deposition exposure to ambient moisture. acs.org
| Element | Atomic Concentration (%) | Depth Profile Information |
| Copper (Cu) | ~65.8 | Uniformly distributed throughout the bulk of the film. |
| Oxygen (O) | ~33.6 | Uniformly distributed throughout the bulk of the film. |
| Hydrogen (H) | ~0.4 | Concentrated at the surface of the film. |
| Carbon (C) | ≤0.2 | Present in trace amounts. |
This interactive table presents example ToF-ERDA data for a Cu₂O thin film, demonstrating its near-stoichiometric composition and the presence of surface impurities. acs.org
Rutherford Backscattering Spectrometry (RBS)
Rutherford Backscattering Spectrometry (RBS) is a powerful ion beam analytical technique used to determine the elemental composition and depth profile of thin films. The fundamental principle of RBS involves bombarding a sample with a high-energy beam of light ions, typically helium ions (He⁺⁺ or alpha particles), and measuring the energy of the ions that are elastically scattered back from the sample.
The energy of a backscattered ion is dependent on two main factors: the mass of the target atom from which it scattered and the depth at which the scattering event occurred. Heavier target atoms result in a higher energy for the backscattered ion, allowing for the identification of the elements present in the film. As the ion beam penetrates the material, it loses energy. Therefore, an ion scattering from an atom deeper within the film will have a lower final energy than an ion scattering from the same type of atom at the surface. This energy difference provides information about the depth distribution of the elements.
The resulting RBS spectrum is a plot of the number of backscattered ions (yield) versus their energy. The position of the peaks in the spectrum corresponds to the mass of the elements in the film, and the width and height of the peaks provide information about the thickness and concentration of those elements. For instance, the experimental RBS spectra of mixed SnCl₂-PbI₂ compound thin films show distinct peaks for lead and iodine atoms at the surface, with energies of 2826.9 keV and 2694.2 keV, respectively. mdpi.com
Table 1: Representative RBS Analysis of a Copper Oxide-Based Thin Film
| Parameter | Value | Description |
| Incident Ion Beam | 3.05 MeV He⁺⁺ | The type and energy of the ion beam used for the analysis. |
| Target Film | Ag-doped CuO | The material being analyzed. In this case, a copper oxide film with silver as a dopant. |
| Substrate | Silicon | The material on which the thin film is deposited. |
| Detected Elements | Copper, Silver, Oxygen | The elements identified within the thin film through their characteristic backscattering energies. |
| Information Obtained | Elemental Composition, Film Thickness, Dopant Distribution | RBS provides quantitative information on the atomic concentrations of the constituent elements and their distribution as a function of depth. |
This table presents a representative example of RBS analysis on a copper-based thin film to illustrate the technique's capabilities. The specific values are based on typical RBS experiments for similar materials.
By simulating the experimental RBS spectrum using software, a detailed depth profile of the elemental composition can be extracted. This allows for the precise determination of the stoichiometry of the copper oxide film and the concentration and location of any dopants or impurities.
Real-time Growth Rate Determination using Quartz Crystal Microbalance (QCM)
The Quartz Crystal Microbalance (QCM) is an exceptionally sensitive mass-sensing technique that can monitor the growth of thin films in real-time during a deposition process. researchgate.net It operates on the piezoelectric principle. A thin quartz crystal wafer is placed in the deposition chamber, and an alternating electric field is applied across it, causing it to resonate at a specific frequency. During film deposition, the mass of the material accumulating on the crystal surface increases, which in turn causes a decrease in the crystal's resonant frequency.
This change in frequency is directly proportional to the added mass, as described by the Sauerbrey equation. By continuously monitoring the frequency, the mass gain per unit area can be calculated with high precision, often on the order of nanograms per square centimeter. This allows for the real-time determination of the deposition rate.
In the context of Atomic Layer Deposition (ALD) using Copper(II) dimethyaminoethoxide, also known as Cu(dmap)₂, and water as a co-reactant, in-situ QCM is instrumental in characterizing the self-limiting nature of the growth process. researchgate.net Studies have shown that for the ALD of copper(I) oxide from Cu(dmap)₂ and water, a stable growth rate can be achieved within a specific temperature window.
Research findings indicate a growth rate of approximately 0.12 ± 0.02 Å per cycle for the deposition of copper(I) oxide in the temperature range of 110 to 175 °C. researchgate.netresearchgate.net QCM data reveals the distinct mass changes during each half-cycle of the ALD process. For example, a mass gain is observed during the Cu(dmap)₂ pulse as the precursor molecules adsorb onto the substrate surface. A subsequent, smaller mass change occurs during the water pulse as the ligands are removed and the copper oxide layer is formed.
Table 2: QCM Data for Copper(I) Oxide ALD using Copper(II) dimethyaminoethoxide and Water
| Parameter | Value | Source |
| Precursor | Copper(II) dimethyaminoethoxide (Cu(dmap)₂) | researchgate.net |
| Co-reactant | Water (H₂O) | researchgate.net |
| Deposition Temperature | 110 - 175 °C | researchgate.netresearchgate.net |
| Growth Rate | 0.12 ± 0.02 Å/cycle | researchgate.netresearchgate.net |
| Assumed Cu₂O Density | 6.00 g/cm³ | researchgate.net |
The QCM data can be visualized in a plot of mass change versus time, which shows a step-wise increase in mass with each ALD cycle. The linearity of this plot confirms a constant growth rate. Furthermore, by varying the pulse and purge times of the precursor and co-reactant, QCM can be used to confirm the self-limiting behavior of the ALD process. For instance, once the precursor pulse is long enough to saturate the surface, further increasing the pulse time does not lead to an increased mass gain per cycle.
Alternative Applications and Emerging Research Directions
Role in Polymer Composites and Hybrid Inorganic-Organic Materials
The integration of metal complexes into polymer matrices is a key strategy for developing advanced hybrid materials with tailored functionalities. Copper(II) bis(2-(dimethylamino)ethoxide) and related copper(II) aminoalkoxides are promising candidates for this purpose due to their solution processability and ability to decompose into copper species under specific conditions.
The fabrication of metal-containing macromolecular networks often involves the introduction of a metal precursor into a polymer or monomer matrix, followed by a reaction to form the desired metal or metal oxide structures within the polymer network. Copper(II) aminoalkoxides like Copper(II) bis(2-(dimethylamino)ethoxide) can be utilized in such processes. For instance, a similar precursor, bis(dimethylamino-2-propoxy)copper(II), has been noted for its utility in creating copper-based materials. researchgate.net
One approach is the in-situ synthesis of copper nanoparticles or copper oxide within a polymer matrix. This involves dissolving the copper alkoxide precursor in a suitable solvent or monomer mixture and then inducing its decomposition through thermal treatment or chemical reduction. The aminoalkoxide ligands can play a crucial role in controlling the nucleation and growth of the nanoparticles, potentially leading to a uniform dispersion within the polymer. Research on related copper complexes has shown that the choice of ligands and the polymer matrix can significantly influence the size, shape, and distribution of the resulting nanoparticles.
Another method involves the use of such precursors in coordination polymers, where the copper complex itself acts as a building block in the polymer chain. While specific research on Copper(II) bis(2-(dimethylamino)ethoxide) in this context is limited, studies on other copper complexes, such as those with pyridine-containing building blocks, have demonstrated the formation of one or two-dimensional polymeric frameworks.
The introduction of a copper precursor like Copper(II) bis(2-(dimethylamino)ethoxide) and the subsequent formation of copper-based nanostructures can have a profound impact on the properties of the polymer matrix. The extent of this influence is dependent on several factors, including the nature of the precursor, its concentration, the resulting particle size and distribution, and the interfacial interactions between the copper species and the polymer chains.
Generally, the incorporation of copper or copper oxide nanoparticles can lead to enhancements in the mechanical, thermal, and electrical properties of the polymer composite. For example, studies on epoxy composites have shown that the addition of copper nanoparticles can improve flexural strength and modulus. The table below summarizes the potential effects of incorporating copper-based fillers into a polymer matrix, which are expected to be applicable to composites derived from Copper(II) bis(2-(dimethylamino)ethoxide).
| Property | Influence of Copper-based Filler | Research Findings |
| Mechanical Strength | Generally increased tensile and flexural strength. | Enhancements observed in epoxy and polyurethane composites. |
| Thermal Stability | Can either increase or decrease depending on the interaction. | Copper nanoparticles can act as co-stabilizers in polyurethane. |
| Electrical Conductivity | Significant increase with sufficient filler loading. | Used to create conductive polymer composites. |
| Optical Properties | Can introduce color and UV-blocking capabilities. | Dependent on the size and nature of the copper species. |
This table presents generalized effects based on studies of various copper-based polymer composites and provides a predictive framework for composites synthesized using Copper(II) bis(2-(dimethylamino)ethoxide).
Potential as a Component in Catalytic Systems within Composites
Copper complexes are well-known for their catalytic activity in a wide range of organic reactions. Embedding these catalytic centers within a polymer composite can create robust, recyclable catalysts with enhanced stability and ease of separation from the reaction mixture. Copper(II) bis(2-(dimethylamino)ethoxide) holds potential in this area due to the inherent catalytic nature of copper(II) ions and the stabilizing effect of the polymer matrix.
The catalytic activity of copper complexes within a polymer matrix can be utilized in various reactions, including oxidation, reduction, and cross-coupling reactions. The polymer support can prevent the agglomeration of the catalytic species and may also influence the selectivity of the reaction. While direct studies on the catalytic applications of Copper(II) bis(2-(dimethylamino)ethoxide) within a composite are not widely reported, research on other polymer-supported copper catalysts provides a strong indication of its potential. For example, copper(II) complexes supported on polymers have been shown to be efficient catalysts for the oxidation of phenols.
Future Research Challenges and Opportunities in Precursor Development
The development of copper(II) aminoalkoxide precursors like Copper(II) bis(2-(dimethylamino)ethoxide) for advanced materials applications is an active area of research, with several challenges and opportunities.
Challenges:
Precursor Stability and Handling: Many copper alkoxides are sensitive to air and moisture, which necessitates handling in inert atmospheres and can complicate large-scale synthesis and application. researchgate.net
Controlled Decomposition: Achieving precise control over the decomposition temperature and byproducts of the precursor is crucial for obtaining the desired material properties. The thermal decomposition of related Cu(II) aminoalkoxide complexes can proceed through complex pathways.
Ligand Design: The design of the aminoalkoxide ligand is critical. It influences the precursor's volatility, solubility, thermal stability, and its interaction with the polymer matrix. The development of fluorinated aminoalkoxide ligands, for instance, has been explored to enhance volatility for chemical vapor deposition (CVD) applications.
Interface Compatibility: Ensuring good adhesion and compatibility between the copper species formed from the precursor and the host polymer matrix is essential for achieving enhanced material properties.
Opportunities:
Tailored Nanocomposites: There is a significant opportunity to develop a wide range of polymer nanocomposites with tailored optical, electrical, and mechanical properties by carefully selecting the polymer matrix and the processing conditions for the copper aminoalkoxide precursor.
Novel Catalytic Systems: The design of highly efficient and recyclable catalysts based on polymer composites containing copper species derived from these precursors is a promising area for green chemistry and industrial applications.
Advanced Functional Materials: The unique properties of these hybrid materials could be harnessed for applications in sensors, antimicrobial coatings, and flexible electronics.
Fundamental Understanding: Further research is needed to fundamentally understand the decomposition mechanisms of these precursors within different polymer environments and the structure-property relationships of the resulting composites. This knowledge will be key to the rational design of new and improved materials.
Q & A
What criteria define a well-structured research question for grant proposals targeting copper(II) dimethylaminoethoxide applications?
- Methodology : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to frame hypotheses. For example: “Does copper(II) dimethylaminoethoxide (Intervention) enhance catalytic efficiency in C–N bond formation (Outcome) compared to traditional Cu(I) catalysts (Comparison) under aerobic conditions (Population)?” Incorporate feasibility assessments (e.g., cost-benefit analysis of ligand synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
